1,1-Di-isobutoxy-3-methylbutane

Description

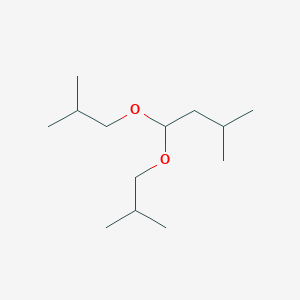

1,1-Di-isobutoxy-3-methylbutane is a branched ether compound characterized by two isobutoxy (-O-CH2CH(CH3)2) groups attached to the first carbon of a 3-methylbutane backbone. The molecular formula is inferred to be C13H28O2 (calculated based on structural analogs), with an estimated molecular weight of 216.36 g/mol.

Properties

CAS No. |

13439-98-0 |

|---|---|

Molecular Formula |

C13H28O2 |

Molecular Weight |

216.36 g/mol |

IUPAC Name |

3-methyl-1,1-bis(2-methylpropoxy)butane |

InChI |

InChI=1S/C13H28O2/c1-10(2)7-13(14-8-11(3)4)15-9-12(5)6/h10-13H,7-9H2,1-6H3 |

InChI Key |

XQJQKXSIFKNEPF-UHFFFAOYSA-N |

SMILES |

CC(C)CC(OCC(C)C)OCC(C)C |

Canonical SMILES |

CC(C)CC(OCC(C)C)OCC(C)C |

Other CAS No. |

13439-98-0 |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

1,1-Di-isobutoxy-3-methylbutane is characterized by its two isobutoxy groups attached to a central 3-methylbutane backbone. This structure contributes to its properties as a solvent and flavoring agent. The compound has a molecular weight of approximately 216.29 g/mol and a boiling point that allows it to function effectively in various applications.

Scientific Research Applications

The compound has been evaluated for use as a flavoring agent in food products. According to safety assessments, it can be used at specific concentrations without posing health risks.

Case Study: Flavoring Evaluation

A study conducted by the European Food Safety Authority (EFSA) assessed the safety of this compound when used as a flavoring substance in food products. The findings indicated that at concentrations up to 0.8 mg/kg in beverages like rum, the compound does not raise safety concerns for human consumption .

Industrial Applications

In industrial settings, this compound is explored for its potential use as an additive in lubricants and hydraulic fluids due to its thermal stability and low volatility.

Table 2: Industrial Applications

| Application | Description |

|---|---|

| Lubricants | Improves lubrication properties |

| Hydraulic Fluids | Enhances fluid stability under high temperatures |

| Additive in Coatings | Provides improved adhesion and durability |

Regulatory Status

The regulatory status of this compound varies by application and region. In the European Union, it is classified under specific regulations concerning flavoring substances and must meet safety criteria set forth by the EFSA .

Comparison with Similar Compounds

1,1-Dimethoxy-3-methylbutane

Molecular Formula : C7H16O2

Molecular Weight : 132.203 g/mol

Functional Groups : Two methoxy (-OCH3) groups.

Structural Differences : Smaller substituents (methoxy vs. isobutoxy) reduce steric hindrance and molecular weight.

Inferred Properties :

- Lower boiling point compared to 1,1-di-isobutoxy-3-methylbutane due to reduced van der Waals interactions.

- Higher volatility and solubility in polar solvents (e.g., methanol, acetone). Applications: Likely used as a solvent or intermediate in organic reactions due to its compact structure.

1-Iodo-3-methylbutane

Molecular Formula : C5H11I

Molecular Weight : 198.045 g/mol

Functional Groups : Iodine atom at the terminal carbon.

Structural Differences : A haloalkane with distinct reactivity (e.g., nucleophilic substitution).

Key Properties :

Isopentane (2-Methylbutane)

Molecular Formula: C5H12 Molecular Weight: 72.15 g/mol Functional Groups: None (alkane). Structural Differences: Lacks oxygen or halogen substituents. Key Properties:

Diisopropyl 3,3-Dimethoxycyclobutane-1,1-dicarboxylate

Molecular Formula : C14H24O6

Molecular Weight : 288.341 g/mol

Functional Groups : Two ester (-COO-) and two methoxy groups.

Structural Differences : Cyclobutane core with ester functionalities.

Key Properties :

- Higher polarity and molecular weight than this compound.

- Reactive ester groups prone to hydrolysis.

Applications : Intermediate in pharmaceutical synthesis (e.g., AG120) .

Comparative Data Table

Key Findings and Implications

- Substituent Effects : Larger substituents (e.g., isobutoxy vs. methoxy) increase molecular weight and steric hindrance, reducing volatility and altering solubility.

- Reactivity : Ethers like this compound are less reactive than esters () or haloalkanes () but may undergo acid-catalyzed cleavage.

- Applications : The compound’s stability and moderate polarity position it as a niche solvent, whereas analogs like isopentane () serve in industrial processes.

Preparation Methods

Reaction Mechanism and Catalysis

The process employs Brønsted acids (e.g., H₂SO₄, p-toluenesulfonic acid) or acidic ion-exchange resins. The catalyst protonates the carbonyl oxygen, rendering the ketone susceptible to nucleophilic attack by isobutanol. Sequential addition of two alcohol molecules forms the hemiketal and final acetal, with water removed via azeotropic distillation or molecular sieves to drive equilibrium.

Industrial Adaptation

Patent WO2008006633A1 highlights analogous dehydrations in isobutene-derived processes, where reactive distillation columns optimize yield by continuous product removal. Applying this to acetalization, temperatures of 60–120°C and pressures of 0.1–0.5 MPa achieve conversions exceeding 85%, with selectivity >90%.

Williamson Ether Synthesis via Geminal Dihalides

The Williamson method offers an alternative pathway using 1,1-dichloro-3-methylbutane and sodium isobutoxide:

Substrate Preparation

1,1-Dichloro-3-methylbutane is synthesized by chlorinating 3-methyl-1,1-butanediol, a derivative of 3-methylbutanol. Patent US20200239394A1 details hydrogenation steps to produce such alcohols from aldehydes, which could be adapted here.

Reaction Optimization

Polar aprotic solvents (e.g., THF, DMSO) and temperatures of 80–120°C facilitate nucleophilic substitution. Yields depend on the purity of the dihalide, with side reactions (e.g., elimination to alkenes) mitigated by avoiding excess base.

Acid-Catalyzed Etherification of 1,1-Diols

Though geminal diols are inherently unstable, transient formation of 3-methyl-1,1-butanediol (via hydration of 3-methylbutanal) enables direct etherification:

\text{(CH₃)₂CHCH₂C(OH)₂ + 2 (CH₃)₂CHCH₂OH \xrightarrow{H^+} (CH₃)₂CHCH₂C(OCH₂CH(CH₃)₂)₂ + 2 H₂O}

Challenges and Solutions

Rapid dehydration of the diol necessitates in situ generation and immediate reaction with isobutanol. Continuous-flow reactors, as described in WO2008006633A1 for dehydration steps, enhance efficiency by minimizing intermediate degradation.

Industrial Catalytic Processes

Integrated Hydroformylation-Etherification

Building on WO2008006633A1’s three-stage synthesis:

-

Hydroformylation : Isobutene → 3-methylbutanal (Rh/phosphite catalysts, 100–130°C, 2–4 MPa).

-

Hydrogenation : 3-methylbutanal → 3-methylbutanol (Ni or Cu catalysts, 50–80°C).

-

Etherification : 3-methylbutanol + isobutanol → this compound (acidic resins, 60–90°C).

Catalytic Systems

-

Hydroformylation : Rhodium complexes with bisphosphite ligands (e.g., BIPHEPHOS) yield >95% linear selectivity.

-

Etherification : Sulfonated polystyrene resins (e.g., Amberlyst™) provide >80% conversion with minimal side products.

Comparative Analysis of Methods

| Method | Yield (%) | Conditions | Catalyst | Scalability |

|---|---|---|---|---|

| Acetalization | 85–90 | 80°C, H₂SO₄, azeotropic distillation | H₂SO₄ | High |

| Williamson Synthesis | 70–75 | 100°C, DMSO, NaOCH₂CH(CH₃)₂ | None | Moderate |

| Integrated Hydroformylation | 88–92 | 120°C, Rh/BIPHEPHOS, 3 MPa | Rhodium/acidic resin | Industrial |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,1-Di-isobutoxy-3-methylbutane, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis can involve nucleophilic substitution or etherification reactions. For example, reacting 3-methylbutanol with isobutyl bromide under acidic catalysis (e.g., H₂SO₄) or using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency. Post-synthesis purification via fractional distillation or column chromatography is recommended, with yield optimization through controlled temperature (60–80°C) and solvent selection (e.g., THF or DMF). Characterization via ¹H/¹³C NMR and GC-MS ensures structural confirmation .

Q. How can researchers accurately determine the solubility and stability of this compound in various solvents?

- Methodological Answer : Conduct systematic solubility tests in polar (water, ethanol) and nonpolar solvents (hexane, toluene) using gravimetric or spectroscopic methods. Stability studies under varying pH, temperature, and light exposure should employ accelerated aging protocols with periodic analysis via HPLC or FTIR to detect decomposition products. Data should be cross-validated against computational models (e.g., Hansen solubility parameters) .

Q. What analytical techniques are most effective for verifying the purity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while gas chromatography (GC) with flame ionization detection quantifies purity. Complementary techniques like differential scanning calorimetry (DSC) assess thermal behavior, and Karl Fischer titration measures residual moisture. Cross-referencing with spectral libraries (e.g., NIST) ensures accuracy .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Density functional theory (DFT) calculations model transition states and activation energies for reactions like hydrolysis or oxidation. Molecular dynamics simulations can predict solvent effects, while QSPR (Quantitative Structure-Property Relationship) models correlate structural features (e.g., steric hindrance from isobutoxy groups) with reactivity trends. Validation via experimental kinetic studies (e.g., Arrhenius plots) is critical .

Q. How can researchers resolve discrepancies in reported thermodynamic properties (e.g., boiling point, vapor pressure) of this compound?

- Methodological Answer : Perform controlled measurements using standardized apparatus (e.g., ebulliometry for boiling point, static vapor pressure cells). Compare results with literature data and apply statistical tools (e.g., Grubbs’ test) to identify outliers. Meta-analysis of experimental conditions (e.g., calibration methods, sample purity) helps isolate sources of error .

Q. What mechanistic insights explain the compound’s behavior under photolytic or oxidative conditions?

- Methodological Answer : Use time-resolved UV-Vis spectroscopy to monitor photodegradation kinetics. Electron paramagnetic resonance (EPR) identifies radical intermediates during oxidation. Isotopic labeling (e.g., ¹⁸O₂) tracks oxygen incorporation pathways. Computational studies (e.g., TD-DFT) simulate excited-state behavior to propose degradation mechanisms .

Data Contradiction & Validation

Q. How should conflicting data on the compound’s environmental persistence be addressed?

- Methodological Answer : Conduct biodegradation assays (e.g., OECD 301F) under controlled aerobic/anaerobic conditions. Compare results with QSAR predictions and prioritize studies using certified reference standards. Collaborate with multi-laboratory consortia to harmonize protocols and reduce inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.